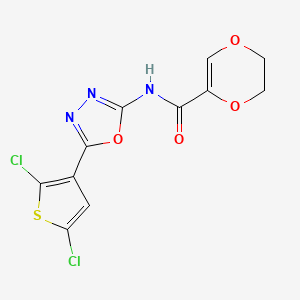

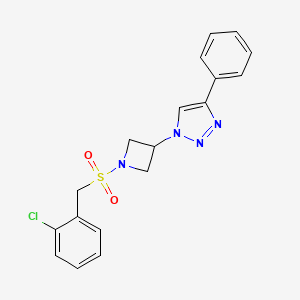

![molecular formula C19H19N3O5 B2803842 N-[(4-methylbenzoyl)oxy]-N-[(Z)-(4-morpholino-3-nitrophenyl)methylidene]amine CAS No. 339019-90-8](/img/structure/B2803842.png)

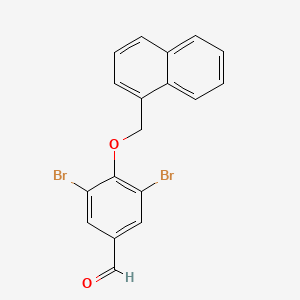

N-[(4-methylbenzoyl)oxy]-N-[(Z)-(4-morpholino-3-nitrophenyl)methylidene]amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-methylbenzoyl)oxy]-N-[(Z)-(4-morpholino-3-nitrophenyl)methylidene]amine, also known as MNMA, is a chemical compound that has gained significant attention in the field of scientific research. MNMA is a nitrobenzylidene derivative of morpholine, which has been synthesized for various applications in the laboratory.

Scientific Research Applications

Heterocyclic Amines in Breast Cancer Research

Heterocyclic amines (HAs) formed in cooked meats are implicated in mammary gland cancer in experimental models. Studies show that humans metabolize and are exposed to HAs, suggesting their potential role as etiological agents in human breast cancer due to DNA adduct formation in the mammary gland after metabolic activation (Snyderwine, 1994).

Antioxidant Activity Measurement

Various methods for determining antioxidant activity reflect the interest in studying the implications of antioxidants across fields such as food engineering and medicine. Techniques like ORAC, HORAC, TRAP, and TOSC tests have been applied to analyze antioxidants, indicating the broad utility of chemical reactions and spectrophotometry in assessing antioxidant capacities in complex samples (Munteanu & Apetrei, 2021).

Degradation and Stability Studies

Research focusing on the stability and degradation pathways of compounds like nitisinone (NTBC) offers insights into their behavior under various conditions, identifying stable degradation products. Such studies are critical for understanding the environmental and health-related implications of synthetic compounds (Barchańska et al., 2019).

Nitrosamine Formation and Carcinogenicity

Nitrosamines, including N-nitrosodimethylamine (NDMA), present significant health risks due to their carcinogenic properties. Studies on their formation, occurrence in the environment, and mechanisms of action underscore the importance of monitoring and controlling these compounds in food and water sources to protect public health (Bond et al., 2011).

Role of Lactic Acid Bacteria in Reducing Toxic Substances

Lactic acid bacteria (LAB) have been found to reduce toxic substances in food, including nitrosamines and biogenic amines, through mechanisms such as adsorption, degradation, and suppression of harmful bacterial growth. This highlights the potential of LAB in improving food safety by mitigating the presence of hazardous substances (Shao et al., 2021).

properties

IUPAC Name |

[(Z)-(4-morpholin-4-yl-3-nitrophenyl)methylideneamino] 4-methylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O5/c1-14-2-5-16(6-3-14)19(23)27-20-13-15-4-7-17(18(12-15)22(24)25)21-8-10-26-11-9-21/h2-7,12-13H,8-11H2,1H3/b20-13- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRLXBOLSGWTWCM-MOSHPQCFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)ON=CC2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)O/N=C\C2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(4-methylbenzoyl)oxy]-N-[(Z)-(4-morpholino-3-nitrophenyl)methylidene]amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine](/img/structure/B2803760.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(4-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2803762.png)

![N-(3-chlorophenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B2803765.png)

![Methyl 2-amino-2-[3-(2-ethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2803770.png)

![3-chloro-N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]aniline](/img/structure/B2803772.png)